Ethinylestradiol-3-sulfate

Vue d'ensemble

Description

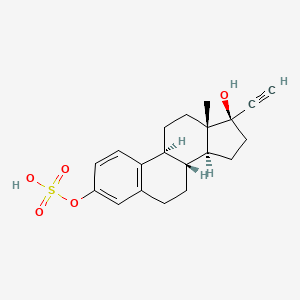

Ethinylestradiol-3-sulfate, also known as 17α-ethynylestradiol 3-sulfate, is an estrogen ester. It is specifically the C3 sulfuric acid (sulfate) ester of the synthetic estrogen ethinylestradiol. This compound is a major metabolite of ethinylestradiol and is known for its significant role in hormonal therapies and contraceptives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethinylestradiol-3-sulfate typically involves the esterification of ethinylestradiol with sulfuric acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired sulfate ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: Ethinylestradiol-3-sulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Applications De Recherche Scientifique

Hormonal Therapy

Overview:

Ethinylestradiol-3-sulfate is commonly used in hormonal contraceptives and hormone replacement therapies. Its pharmacokinetics allow for higher circulating levels compared to its parent compound, ethinylestradiol, enhancing its therapeutic effects.

Key Findings:

- EE-3-SO₄ serves as a reservoir for ethinylestradiol, potentially contributing to sustained estrogenic activity in the body.

- It has been shown to have a longer half-life and greater bioavailability than ethinylestradiol when administered orally.

Trauma Care Applications

Survival Enhancement in Hemorrhagic Shock:

Recent studies have demonstrated that EE-3-SO₄ can significantly increase survival rates following traumatic brain injury (TBI) and hemorrhagic shock (HS).

Case Study Insights:

- A study involving Yucatan swine models indicated that administration of EE-3-SO₄ improved survival rates from 72.7% in placebo groups to 90.3% in treated groups after severe injuries .

- The drug promoted faster cardiovascular recovery, as evidenced by improved hemodynamic functioning and restoration of pulse pressure .

Mechanisms of Action:

- Cardiovascular Protection: EE-3-SO₄ enhances cardiac ejection fraction and promotes vasodilation, which are critical during shock conditions.

- Neuroprotection: The compound has been linked to reduced neuroinflammation and improved outcomes in models of TBI .

Neuroprotective Effects

Research Findings:

EE-3-SO₄ has been identified as having neuroprotective properties, particularly in the context of TBI and ischemic conditions.

Mechanisms Explored:

- The compound appears to modulate cellular survival pathways while decreasing pathways leading to cell death, thus promoting neuronal health post-injury .

- Studies suggest that estrogen receptors play a crucial role in mediating these protective effects, highlighting the importance of receptor engagement for therapeutic efficacy .

Comparative Efficacy Studies

| Study | Model Used | Dosage (mg/kg) | Survival Rate (%) | Key Findings |

|---|---|---|---|---|

| Study 1 | Yucatan swine | 0 (control) | 0 | No survival |

| 0.3 | 50 | Significant reduction in mortality | ||

| 1 | 33.3 | Extended mean survival time | ||

| 3 | 16.7 | No significant effect on survival | ||

| 5 | 0 | Dose-dependent toxicity observed |

Mécanisme D'action

Ethinylestradiol-3-sulfate exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate the transcription of estrogen-responsive genes. The molecular targets and pathways involved include the activation of cell survival pathways and the inhibition of cell death pathways .

Comparaison Avec Des Composés Similaires

Ethinylestradiol-3-sulfate is unique among estrogen esters due to its specific sulfate ester structure. Similar compounds include:

Ethinylestradiol: The parent compound, widely used in contraceptives.

Estradiol sulfate: Another estrogen ester with similar biological activity.

Estrone sulfate: A naturally occurring estrogen ester with a different metabolic profile.

This compound is distinguished by its higher stability and longer duration of action compared to other estrogen esters .

Activité Biologique

Ethinylestradiol-3-sulfate (EE-3-SO₄) is a synthetic estrogen and a metabolite of ethinylestradiol, commonly used in contraceptives. This compound has gained attention for its biological activities, particularly in relation to traumatic brain injury (TBI) and hemorrhagic shock (HS). This article delves into the biological activity of EE-3-SO₄, highlighting its mechanisms, effects on survival rates, and potential therapeutic applications.

EE-3-SO₄ exerts its effects primarily through estrogen receptor engagement. The following mechanisms have been proposed:

- Cardiovascular Effects : EE-3-SO₄ has been shown to increase cardiac output and improve hemodynamic stability during traumatic events. It enhances cardiac ejection fraction and promotes vasodilation, which are critical in managing hemorrhagic shock .

- Neuroprotection : The compound has demonstrated neuroprotective properties, reducing intracranial pressure (ICP), increasing cerebral perfusion pressure (CPP), and enhancing partial brain oxygen pressure (PbtO₂) in models of TBI . These effects contribute to better outcomes following severe brain injuries.

- Reduction of Inflammation : EE-3-SO₄ appears to modulate neuroinflammation and protect the blood-brain barrier (BBB), which is crucial in preventing secondary brain injury after trauma .

Survival Rates in Animal Models

A study involving Yucatan swine subjected to TBI and HS showed significant differences in survival rates between EE-3-SO₄ treated animals and those receiving a placebo. The results indicated:

| Treatment Group | Survival Rate (%) | Pulse Pressure Recovery Time |

|---|---|---|

| EE-3-SO₄ | 90.3% (28/31) | Faster |

| Placebo | 72.7% (24/33) | Slower |

This study concluded that EE-3-SO₄ significantly improved survival rates and hemodynamic recovery compared to placebo treatments .

Physiological Changes

In a rat model of TBI, administration of EE-3-SO₄ resulted in:

- Decreased ICP : The mean ICP was significantly lower in treated animals compared to controls.

- Increased CPP : Treated animals exhibited higher CPP levels, indicating improved cerebral blood flow.

- Reduced Cerebral Edema : The volume of edema was significantly less in the EE-3-SO₄ group, suggesting effective management of brain swelling post-injury .

Case Studies

- Traumatic Brain Injury Study : In a controlled study with 80 swine, the administration of EE-3-SO₄ post-TBI led to improved survival rates and cardiovascular stability without additional resuscitation measures. This study supports the potential use of EE-3-SO₄ in pre-hospital settings where traditional interventions may not be available .

- Fluid Percussion-Induced TBI : In another experiment with Sprague-Dawley rats subjected to lateral fluid percussion injury, EE-3-SO₄ administration not only reduced ICP but also improved cognitive outcomes as measured by anxiety tests conducted four days post-injury .

Propriétés

IUPAC Name |

[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5S/c1-3-20(21)11-9-18-17-6-4-13-12-14(25-26(22,23)24)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21H,4,6,8-11H2,2H3,(H,22,23,24)/t16-,17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGIWVFFGMPRLM-SLHNCBLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873219 | |

| Record name | Ethinylestradiol-3-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24560-70-1 | |

| Record name | Ethynylestradiol 3-sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24560-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethinyl estradiol sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024560701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethinylestradiol-3-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYNYLESTRADIOL 3-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P0FM71OZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential benefits of Ethinylestradiol-3-sulfate in treating traumatic brain injury (TBI)?

A1: Research suggests that this compound (EE-3-SO4) may offer several benefits in treating TBI. In a rat model of TBI, EE-3-SO4 administration was shown to:

- Reduce intracranial pressure (ICP): EE-3-SO4 significantly lowered ICP compared to the control group [].

- Improve cerebral perfusion: The treatment increased cerebral perfusion pressure (CPP) and partial brain oxygen pressure (PbtO2) [].

- Decrease cerebral edema: EE-3-SO4 significantly reduced the size of cerebral edema compared to the control group [].

- Improve white matter integrity: Treatment with EE-3-SO4 was associated with increased fractional anisotropy in the white matter, suggesting improved structural integrity [].

- Enhance cerebral glycolysis: EE-3-SO4 treatment led to increased cerebral glycolysis, potentially indicating improved metabolic function in the injured brain [].

- Improve behavioral outcomes: Rats treated with EE-3-SO4 showed less anxiety-like behavior in an open field test compared to the control group, suggesting potential cognitive benefits [].

Q2: Why is this compound being explored as a potential treatment for trauma-hemorrhage?

A2: this compound (EE-3-SO4) is being investigated as a potential treatment for trauma-hemorrhage due to its observed protective effects in preclinical studies and the potential role of estrogens in trauma recovery.

- Preclinical evidence: Animal studies utilizing EE-3-SO4 have demonstrated significant survival benefits and improvements in cardiovascular function following trauma-hemorrhage [].

- Gender dimorphism: Retrospective clinical analyses have observed differences in mortality rates between genders following trauma-hemorrhage, suggesting a potential protective role of estrogens [].

- Multi-organ protection: Animal models of trauma-hemorrhage have shown that estrogens can offer protective effects to various organ systems, including the cardiovascular, pulmonary, hepatic, gastrointestinal, and immune systems [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.